molecular formula C8H10BrN B1325371 (4-(Bromomethyl)phenyl)methanamine CAS No. 769057-30-9

(4-(Bromomethyl)phenyl)methanamine

Cat. No.: B1325371
CAS No.: 769057-30-9
M. Wt: 200.08 g/mol
InChI Key: FVFJGQJXAWCHIE-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)phenyl)methanamine is an organic compound with the molecular formula C8H10BrN. It is also known by its systematic name, this compound. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methanamine group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Bromomethyl)phenyl)methanamine typically involves the bromination of toluene derivatives followed by amination. One common method is the bromination of p-xylene to form 4-bromomethylbenzyl bromide, which is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control temperature, pressure, and reaction time, ensuring efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-(Bromomethyl)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include benzaldehyde and benzoic acid.

    Reduction Reactions: Products include toluene derivatives.

Scientific Research Applications

(4-(Bromomethyl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Bromomethyl)phenyl)methanamine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The methanamine group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloromethyl)phenylmethanamine
  • (4-Methyl)phenylmethanamine
  • (4-Nitromethyl)phenylmethanamine

Uniqueness

(4-(Bromomethyl)phenyl)methanamine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other halomethyl derivatives. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

[4-(bromomethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFJGQJXAWCHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641014
Record name 1-[4-(Bromomethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769057-30-9
Record name 1-[4-(Bromomethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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